OTS514

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

OTS514 是一种高效的淋巴因子活化杀伤细胞来源蛋白激酶 (TOPK) 抑制剂。该化合物以其显著的抗癌特性而闻名,特别是在抑制 TOPK 阳性癌细胞生长方面。 This compound 在临床前研究中已显示出令人鼓舞的结果,使其成为癌症治疗的潜在候选药物 .

作用机制

OTS514 通过特异性抑制 TOPK 的活性发挥作用,TOPK 是一种参与细胞周期调控和凋亡的激酶。通过与 TOPK 的活性位点结合,this compound 阻止其磷酸化以及随后对下游信号通路激活。这种抑制导致 TOPK 阳性癌细胞的细胞周期停滞和凋亡。 涉及的分子靶点和通路包括 FOXM1 转录因子、AKT 信号通路和其他促存活因子 .

生化分析

Biochemical Properties

OTS514 interacts with the TOPK enzyme, inhibiting its activity . This interaction leads to the suppression of the growth of TOPK-positive cancer cells . The inhibition of TOPK by this compound is highly potent, with an IC50 value of 2.6 nM .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces cell cycle arrest and apoptosis at nanomolar concentrations in a series of human myeloma cell lines (HMCL) and prevents outgrowth of a putative CD138+ stem cell population from multiple myeloma (MM) patient-derived peripheral blood mononuclear cells . In bone marrow cells from MM patients, this compound treatment exhibited preferential killing of the malignant CD138+ plasma cells compared with the CD138- compartment .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It induces cell cycle arrest and apoptosis, likely through the inhibition of TOPK . This inhibition disrupts several signaling pathways, including AKT, p38 MAPK, and NF-κB signaling . The effects of this compound are independent of p53 mutation or deletion status .

Temporal Effects in Laboratory Settings

This compound shows potent anti-myeloma effects over time in laboratory settings . It induces rapid cleavage of caspase 3 and PARP, and subsequent DNA fragmentation, indicative of a robust apoptotic response .

Dosage Effects in Animal Models

In an aggressive mouse xenograft model, this compound given orally at 100 mg/kg 5 days per week was well tolerated and reduced tumor size by 48%-81% compared to control depending on the initial graft size .

Metabolic Pathways

It is known that this compound inhibits the TOPK enzyme, which is involved in several signaling pathways related to cell proliferation and survival .

准备方法

OTS514 的合成涉及多个步骤,从核心结构的制备开始,核心结构是噻吩并[2,3-c]喹啉-4(5H)-酮衍生物。合成路线通常包括噻吩喹啉核的形成,然后在特定位置进行官能化,以引入所需的取代基。 反应条件通常涉及使用强碱、高温和特定溶剂来获得具有高纯度的所需产物 .

This compound 的工业生产方法没有得到广泛的记录,但它们很可能遵循类似的合成路线,并针对大规模生产进行了优化。 这可能包括使用连续流动反应器、自动化合成和纯化技术以确保一致的质量和产量 .

化学反应分析

OTS514 经历各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化形成氧化衍生物,这些衍生物可能具有不同的生物活性。

还原: 还原反应可用于修饰 this compound 上的官能团,可能改变其活性及其选择性。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂或亲电试剂。 这些反应形成的主要产物取决于所用条件和试剂的具体情况 .

科学研究应用

OTS514 具有广泛的科学研究应用,包括:

化学: this compound 用作工具化合物来研究 TOPK 的抑制及其对各种生化途径的影响。

生物学: 在生物学研究中,this compound 用于研究 TOPK 在细胞周期调控、凋亡和癌细胞增殖中的作用。

医学: This compound 在临床前研究中已显示出作为抗癌剂的潜力,特别是在治疗多发性骨髓瘤和其他 TOPK 阳性癌症方面.

相似化合物的比较

OTS514 在其对 TOPK 抑制的高效性和选择性方面是独一无二的。类似的化合物包括:

OTS964: 另一种具有类似抗癌特性的有效 TOPK 抑制剂.

HI-TOPK-032: 第一代 TOPK 抑制剂,与 this compound 相比,效力较低.

ADA-07:

这些化合物都具有靶向 TOPK 的共同特点,但在效力、选择性和药代动力学性质方面有所不同。 This compound 以其在临床前癌症模型中的高效力和有效性而脱颖而出 .

属性

IUPAC Name |

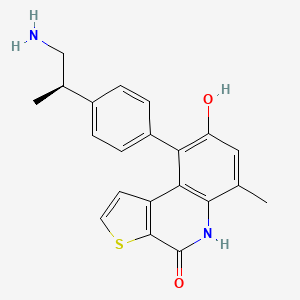

9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c1-11-9-16(24)17(14-5-3-13(4-6-14)12(2)10-22)18-15-7-8-26-20(15)21(25)23-19(11)18/h3-9,12,24H,10,22H2,1-2H3,(H,23,25)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETLNMOJNONWOY-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is OTS514 and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of T-lymphokine-activated killer cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). [, , , , , , , , , , , , ] TOPK is a serine/threonine kinase overexpressed in various cancers and implicated in tumor cell proliferation, survival, and stemness. [, , , , ] this compound binds to the ATP-binding pocket of TOPK, inhibiting its kinase activity. [] This inhibition leads to downstream effects like cell cycle arrest, apoptosis induction, and suppression of oncogenic signaling pathways like FOXM1, AKT, p38 MAPK, and NF-κB. [, , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C20H19N3O2S, and its molecular weight is 365.45 g/mol. []

Q3: How effective is this compound in preclinical models of cancer?

A3: Preclinical studies demonstrate potent anti-tumor activity of this compound in various cancer models. For instance, in multiple myeloma models, this compound induced cell cycle arrest and apoptosis at nanomolar concentrations, suppressed the growth of myeloma cells in vitro, and significantly reduced tumor size in a xenograft mouse model. [] Similar anti-tumor effects were observed in models of ovarian cancer, small cell lung cancer, osteosarcoma, and non-small cell lung cancer. [, , , ]

Q4: Has this compound shown efficacy in any specific genetic subtypes of cancers?

A4: Interestingly, research indicates that this compound exhibits preferential activity against acute myeloid leukemia (AML) cells harboring FLT3-ITD mutations. [, ] this compound treatment decreased cell viability, increased cell differentiation and apoptosis in primary blasts from patients relapsed after FLT3 inhibitor treatment. [] These findings suggest TOPK as a potential therapeutic target for this aggressive AML subtype.

Q5: Are there any biomarkers that can predict the efficacy of this compound?

A5: While specific biomarkers for predicting this compound efficacy are still under investigation, high TOPK expression levels in tumor tissues have been linked to increased sensitivity to this compound treatment and poor prognosis in various cancers, including ovarian cancer, osteosarcoma, and multiple myeloma. [, , ] Further research is needed to validate and expand upon these findings and identify other potential predictive biomarkers.

Q6: What are the potential limitations or challenges associated with this compound as a therapeutic agent?

A6: Despite its promising preclinical activity, the clinical translation of this compound faces challenges. Limited information is available regarding its pharmacokinetics, pharmacodynamics, potential long-term toxicity, and resistance mechanisms. [, , ] Further research is crucial to optimize its pharmacological properties, evaluate its safety profile, determine appropriate dosing strategies, and overcome potential resistance mechanisms to enhance its clinical applicability.

Q7: How does this compound compare to other TOPK inhibitors?

A7: While this compound is one of the most widely studied TOPK inhibitors, other compounds targeting TOPK are also being investigated. [] Direct comparisons between this compound and these other inhibitors are limited in the provided research. Future studies should focus on comparing the efficacy, selectivity, pharmacological properties, and toxicity profiles of different TOPK inhibitors to identify the most promising candidates for clinical development.

Q8: What are the future directions for research on this compound?

A8: Future research on this compound should focus on:

- Pharmacological Optimization: Enhancing the pharmacokinetic and pharmacodynamic properties of this compound through formulation strategies or chemical modifications to improve its stability, solubility, bioavailability, and target specificity. [, ]

- Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound and developing strategies to overcome them, such as combination therapies with other targeted agents or chemotherapies. []

- Biomarker Development: Identifying and validating biomarkers that can predict response to this compound treatment, monitor treatment response, and identify potential adverse effects. []

- Drug Delivery Systems: Exploring novel drug delivery systems to enhance the targeted delivery of this compound to tumor cells, improve its therapeutic index, and minimize potential off-target effects. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)

![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one](/img/structure/B560036.png)

![8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B560038.png)